BENGHE Foundational & Exploratory

Check Availability & Pricing

The Role of KER-047 in Hepcidin Regulation: A
Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KERO047

Cat. No.: B8134263

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepcidin, the master regulator of iron homeostasis, is a key therapeutic target for a range of
iron-overload and iron-deficiency disorders. Dysregulation of hepcidin production can lead to
conditions such as anemia of chronic disease and iron-refractory iron deficiency anemia
(IRIDA). KER-047 is an investigational, orally bioavailable, selective small molecule inhibitor of
activin receptor-like kinase-2 (ALK2), a key component of the bone morphogenetic protein
(BMP) signaling pathway that governs hepcidin expression. This technical guide provides an in-
depth overview of the mechanism of action of KER-047 and its role in hepcidin regulation,
supported by available preclinical and clinical data.

Introduction: The Hepcidin-lron Axis

Iron is an essential element for numerous physiological processes, including oxygen transport,
DNA synthesis, and cellular respiration. Systemic iron levels are tightly controlled by the
peptide hormone hepcidin, which is primarily synthesized in the liver. Hepcidin reduces serum
iron by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and
hepatocytes, leading to its internalization and degradation. This action blocks dietary iron
absorption and the release of recycled iron from macrophages.

The expression of hepcidin is principally regulated by the BMP/SMAD signaling pathway. The
binding of BMP ligands (predominantly BMP6) to a receptor complex, consisting of a type |
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receptor (ALK2 or ALK3) and a type Il receptor (BMPR2 or ACVR2A/B), along with the co-
receptor hemojuvelin (HJV), triggers a signaling cascade. This leads to the phosphorylation of
SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus
to induce the transcription of the hepcidin gene (HAMP).

In certain pathological states, such as anemia of inflammation and IRIDA, hepcidin levels are
inappropriately elevated, leading to iron sequestration and restricted erythropoiesis. IRIDA is a
rare genetic disorder caused by mutations in the TMPRSS6 gene, which encodes the
transmembrane serine protease matriptase-2. Matriptase-2 normally suppresses hepcidin
production by cleaving HJV. Loss of matriptase-2 function results in unchecked BMP/SMAD
signaling and consequently, high hepcidin levels.

KER-047: A Selective ALK2 Inhibitor

KER-047 is a novel, orally administered small molecule designed to be a potent and selective
inhibitor of ALK2.[1] By targeting ALK2, KER-047 aims to modulate the BMP/SMAD signaling
pathway, thereby reducing hepcidin production and increasing the availability of systemic iron
for red blood cell production.[2][3] This targeted approach holds promise for the treatment of
anemias characterized by high hepcidin levels.

Mechanism of Action

KER-047 exerts its pharmacological effect by directly inhibiting the kinase activity of ALK2. This
inhibition prevents the phosphorylation of downstream SMAD1/5/8 proteins, a critical step in
the signaling cascade that leads to hepcidin gene transcription. The reduction in SMAD
signaling leads to decreased hepcidin synthesis and secretion from hepatocytes. Lower
circulating hepcidin levels result in increased ferroportin on cell surfaces, leading to enhanced
iron absorption from the gut and mobilization of iron from stores in the liver and spleen.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://researchfestival.nih.gov/2024/posters/discovery-and-development-trnd482477ker-047-treating-alk2-dysfunction
https://ash.confex.com/ash/2020/webprogram/Paper140323.html
https://www.researchgate.net/publication/346665229_Administration_of_KER-047_a_Novel_ALK2_Inhibitor_Elicited_Robust_and_Sustained_Increases_in_Serum_Iron_in_Healthy_Participants
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: KER-047 inhibits ALK2, blocking SMAD phosphorylation and reducing hepcidin
production.

Preclinical and Clinical Evidence
Preclinical Studies

Preclinical investigations in a mouse model of IRIDA, created by TMPRSS6 siRNA knockdown,
have demonstrated the potential of ALK2 inhibition.[4] In this model, treatment with a selective
ALK2 inhibitor led to a reduction in hepcidin levels, an increase in serum iron, and an
amelioration of anemia. These findings provided a strong rationale for the clinical development
of KER-047.

Clinical Trials

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and
pharmacodynamics of KER-047 in healthy adult volunteers. The study included single
ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2][3]

The administration of KER-047 resulted in dose-dependent changes in iron metabolism
biomarkers, consistent with the inhibition of ALK2.[5] Key findings included:
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e Increased Serum Iron and Transferrin Saturation (TSAT): Rapid, robust, and sustained dose-
related increases in serum iron and TSAT were observed.[2]

o Decreased Ferritin: A reduction in serum ferritin levels was noted, indicative of iron
mobilization from stores.[5]

o Decreased Hepcidin: Dose-dependent decreases in serum hepcidin were observed in the
MAD cohorts.[5]

 Increased Reticulocyte Hemoglobin: An increase in reticulocyte hemoglobin content
suggested enhanced iron availability for erythropoiesis.[2]

Table 1: Summary of Pharmacodynamic Effects of KER-047 in Phase 1 MAD Study (Qualitative
Summary)

Effect Observed with

Biomarker Increasing Doses of KER- Implication
047
o Successful target engagement
Serum Hepcidin Decrease o
and pathway inhibition
Increased iron mobilization
Serum Iron Increase _
and/or absorption
] ) Greater availability of iron for
Transferrin Saturation (TSAT) Increase
transport
N Mobilization of iron from
Serum Ferritin Decrease ,
storage sites
_ _ Enhanced iron incorporation
Reticulocyte Hemoglobin Increase

into new red blood cells

Note: Specific quantitative data from the Phase 1 MAD cohorts were presented in figures at
scientific conferences but are not publicly available in tabular format.[5]

A Phase 2, open-label, dose-escalation and expansion study of KER-047 was initiated for the
treatment of patients with IRIDA. Preliminary data from a single patient in the first dose cohort
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(25 mg once daily) have been reported.

Table 2: Preliminary Results from a Single Patient in the Phase 2 IRIDA Trial

Parameter Day 1 (Predose) Day 8 Day 15
KER-047 Dose - 25 mg QD 25 mg QD
Hepcidin (nM) 5.9 2.4 4.7

TSAT (%) 5.2 5.6 4.6
TSAT/Hepcidin Ratio 0.88 2.33 0.98
MCV (fL) 70 72 72
Hemoglobin (g/dL) 12.6 12.4 12.9

Data from a single patient should be interpreted with caution. These preliminary results show a
trend towards a decrease in hepcidin and an increase in the TSAT/hepcidin ratio during
treatment, which is consistent with the mechanism of action of KER-047.

Experimental Protocols
Preclinical IRIDA Mouse Model

A mouse model of IRIDA was established using small interfering RNA (siRNA) to knock down
the expression of Tmprss6.[4] C57BL/6 mice were treated intravenously with lipid-encapsulated
siRNA targeting Tmprss6. Following confirmation of the disease phenotype (anemia and low
serum iron), mice were treated with a selective ALK2 inhibitor. Hematological parameters,
serum iron, and serum hepcidin were measured at the end of the study.[4]

Phase 1 Clinical Trial Design

The Phase 1 study was a randomized, double-blind, placebo-controlled trial in healthy
volunteers.[2]

o Part 1 (Single Ascending Dose): Participants received a single oral dose of KER-047 or
placebo.
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o Part 2 (Multiple Ascending Dose): Participants received daily oral doses of KER-047 or
placebo for up to 7 days.[3]

Endpoints included safety, tolerability, pharmacokinetics, and pharmacodynamic markers of
iron metabolism (serum iron, TSAT, ferritin, hepcidin, and reticulocyte hemoglobin).[2]

Part 1: Single Ascending Dose (SAD) | | Part 2: Multiple Ascending Dose (MAD)
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Caption: Workflow for the Phase 1 Single and Multiple Ascending Dose clinical trial of KER-
047.

Biomarker Analysis

While specific assay details for the KER-047 trials are not publicly available, standard methods
for measuring iron-related biomarkers are well-established.
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e Serum Hepcidin: Typically measured by competitive enzyme-linked immunosorbent assay
(ELISA) or by liquid chromatography-mass spectrometry (LC-MS/MS) for more precise
guantification.[6]

e Serum Iron and Transferrin: Measured using colorimetric assays. Transferrin saturation is
then calculated.

e Serum Ferritin: Measured by immunoassay.

e Complete Blood Count (CBC): Including hemoglobin and reticulocyte parameters, is
performed using automated hematology analyzers.

Conclusion

KER-047, a selective inhibitor of ALK2, has demonstrated a clear mechanism of action in the
regulation of hepcidin. By targeting a key upstream regulator in the hepcidin signaling pathway,
KER-047 has shown the potential to decrease hepcidin levels, leading to the mobilization of
iron stores and increased iron availability for erythropoiesis. The results from the Phase 1 study
in healthy volunteers are promising, and the preliminary data from the Phase 2 trial in patients
with IRIDA further support the therapeutic potential of this approach. Further clinical
investigation is needed to fully elucidate the efficacy and safety profile of KER-047 in patient
populations with anemias driven by elevated hepcidin. As of late 2023, Keros Therapeutics has
indicated a deprioritization of the KER-047 program for functional iron deficiency in MDS and
myelofibrosis, while continuing to evaluate strategic partnerships.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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